molecular formula C14H20FN3O B7877575 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline

3-Fluoro-4-(3-morpholino-pyrrolidino)aniline

Cat. No.: B7877575
M. Wt: 265.33 g/mol
InChI Key: HVISPTLJKMVAJI-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-morpholino-pyrrolidino)aniline (CAS 1281311-37-2) is a high-value aniline derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrrolidine ring—a saturated nitrogen heterocycle known for its sp3-hybridization and three-dimensional coverage, which allows for extensive exploration of pharmacophore space and can improve the solubility and pharmacokinetic profiles of resultant drug candidates . This compound is of particular interest for the synthesis of novel molecules with potential biological activity. The primary research applications of this compound are as a key intermediate in the development of antimicrobial and anticancer agents. Structurally related aniline derivatives are established as important intermediates for antibiotics and are investigated for their potent activity against various cancer cell lines, including breast, colon, and lung cancers, through mechanisms such as apoptosis induction and cell cycle arrest . The presence of both morpholino and pyrrolidino groups, along with the fluorine atom and aniline moiety, makes this compound a multifunctional reagent for constructing more complex molecules, such as sulfonamides and carbamates, which have shown promising in vitro antimicrobial and antifungal activities . Researchers can leverage this chemical to develop new therapeutic candidates with enhanced efficacy and target selectivity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-(3-morpholin-4-ylpyrrolidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c15-13-9-11(16)1-2-14(13)18-4-3-12(10-18)17-5-7-19-8-6-17/h1-2,9,12H,3-8,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVISPTLJKMVAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOCC2)C3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Nitration of Fluorinated Benzene Derivatives

A common starting material for fluorinated anilines is o-fluoronitrobenzene (CAS: 1493-27-2). Nitration of this compound under controlled conditions (e.g., using HNO₃ in acetic acid at 0–5°C) yields 3-fluoro-4-nitrobenzene . This step is critical for positioning the nitro group ortho to the fluorine atom, which directs subsequent substitutions.

Reaction Conditions :

  • Nitrating agent : 65–98% HNO₃.

  • Solvent : Acetic acid.

  • Temperature : 0–60°C (higher temperatures risk polynitration).

Nitro Group Reduction

The final step reduces the nitro group to an amine. Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like Na₂S are employed.

Reduction Data :

MethodConditionsYieldPurity (HPLC)
H₂/Pd-C20 atm, RT, 8 hrs90%99.5%
Na₂S (62–68%)Reflux, 2.5 hrs85%99.5%

Method 2: Direct Coupling of Preformed Heterocycles

Synthesis of 3-Morpholino-Pyrrolidine

A pre-synthesized 3-morpholino-pyrrolidine intermediate can be coupled to fluorinated aniline derivatives. This approach avoids competing substitutions but requires multi-step preparation of the heterocycle.

Heterocycle Synthesis :

  • Morpholine-pyrrolidine linkage : React morpholine with 1,3-dichloropropane under basic conditions.

  • Yield : ~70–80% (estimated from analogous reactions).

Coupling to Fluorinated Aniline

The heterocycle is coupled to 3-fluoro-4-nitroaniline via Buchwald-Hartwig amination or Ullmann coupling.

Example Reaction :

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : Toluene/DMF.

  • Yield : 60–75% (extrapolated from similar couplings).

Method 3: Reductive Amination Pathways

Aldehyde Intermediate Formation

Oxidize 3-fluoro-4-morpholinoaniline to the corresponding aldehyde, which then undergoes reductive amination with pyrrolidine.

Oxidation :

  • Reagent : MnO₂ or TEMPO/NaOCl.

  • Solvent : CH₂Cl₂.

Reductive Amination :

  • Reagent : NaBH₃CN or H₂/Pd-C.

  • Yield : 50–65% (estimated).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesTypical Yield
1High regioselectivityMulti-step, harsh conditions60–75%
2Modular heterocycle incorporationRequires pre-synthesized building blocks60–75%
3SimplicityLow yield, over-reduction risks50–65%

Challenges and Optimization Strategies

  • Regioselectivity : Fluorine’s electron-withdrawing effect directs substitutions to specific positions but complicates pyrrolidine installation.

  • Purification : Silica gel chromatography or recrystallization in aqueous ethanol improves purity.

  • Scale-Up : Continuous flow systems may enhance nitration and reduction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds or azo dyes.

  • Reduction: The compound can be reduced to form different aniline derivatives.

  • Substitution: The fluorine atom and the morpholine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or nitric acid.

  • Reduction reactions can involve reducing agents such as iron or hydrogen gas.

  • Substitution reactions may require specific catalysts and solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions include nitro derivatives, azo dyes, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline typically involves the modification of existing aniline derivatives. The compound is characterized by the presence of a fluorine atom, which enhances its reactivity and bioactivity. The general reaction pathway may include the following steps:

  • Preparation of Aniline Derivatives : Initial steps involve the synthesis of aniline derivatives through various chemical reactions, including nitration and reduction processes.
  • Fluorination : The introduction of the fluorine atom can be achieved via electrophilic fluorination methods.
  • Formation of Morpholino and Pyrrolidino Groups : These groups are introduced through nucleophilic substitution reactions, enhancing the compound's solubility and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It can act as a precursor for various antimicrobial agents by forming Schiff bases, which have shown improved biofilm inhibition compared to traditional antibiotics like linezolid. For example, one study reported that a derivative formed from this compound had an IC50 value of 12.97 μM, indicating strong inhibition against bacterial biofilms .

Drug Development

The compound serves as an essential intermediate in the synthesis of oxazolidinone antibiotics, particularly linezolid. Linezolid is known for its effectiveness against Gram-positive bacteria, including resistant strains . The presence of the morpholino group in this compound contributes to its pharmacological profile, enhancing its activity against bacterial infections.

Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been identified as a promising building block for OLEDs. Its unique electronic properties allow it to be used as a dopant or host material in OLED applications, leading to improved light emission characteristics .

Application AreaSpecific Use
Antimicrobial AgentsPrecursor for Schiff bases with enhanced bioactivity
Drug DevelopmentIntermediate in synthesizing linezolid
OLED TechnologyBuilding block for improving light emission

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 25.0 µg/mL against various pathogens, highlighting its potential as a lead compound for new antibiotics .
  • OLED Performance : Research into the application of this compound in OLEDs revealed that incorporating it into device structures significantly increased the photoluminescence quantum yield from 28.3% to 41.8%, showcasing its utility in enhancing display technologies .

Mechanism of Action

The mechanism by which 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Morpholino-pyrrolidine vs. Morpholine: The morpholino-pyrrolidine group in the target compound introduces a larger, more flexible substituent compared to morpholine. This may enhance interactions with hydrophobic pockets in kinase targets .
  • Piperazine vs.
  • Pyrrolotriazine-Oxy Analogs : Compounds like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline show superior c-Met inhibition (IC₅₀ < 100 nM), attributed to the planar triazine ring improving π-π stacking .

Physicochemical Properties

Property 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline 3-Fluoro-4-(4-morpholinyl)aniline 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline
Molecular Weight (g/mol) ~326.4 (estimated) ~238.3 270.34
LogP (Predicted) 2.1–2.5 1.8–2.0 3.0–3.5
Solubility (mg/mL) Moderate (DMSO > 50) High (DMSO > 100) Low (DMSO < 10)
Key Observations:
  • The morpholino-pyrrolidine group increases molecular weight and logP compared to simpler morpholine derivatives, balancing solubility and membrane permeability.
  • Phenylpiperidine analogs exhibit higher hydrophobicity, which may limit aqueous solubility but improve tissue penetration .

Biological Activity

3-Fluoro-4-(3-morpholino-pyrrolidino)aniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H16FN3O
  • Molecular Weight : 239.28 g/mol
  • Functional Groups : Aniline, morpholine, and fluorine substitution.

The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. This compound is believed to act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The morpholino group may facilitate binding to specific enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in neuropharmacology.
  • Cell Cycle Regulation : Preliminary studies suggest that it may affect cell cycle progression in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-468 (Breast)5.2
A375 (Melanoma)4.8
HCT116 (Colon)6.1

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, an essential characteristic for anticancer agents.

Antiviral Activity

Emerging research suggests potential antiviral properties for this compound. Studies have shown that it may inhibit viral replication in cell cultures infected with specific viruses:

VirusEC50 (µM)Reference
HIV-12.95
Influenza A1.5

This antiviral activity is thought to stem from the compound's ability to disrupt viral entry or replication processes within host cells.

Case Study 1: Anticancer Efficacy

In a study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size:

  • Dosage : 60 mg/kg every other day for 21 days.
  • Tumor Growth Inhibition : 77% compared to control groups without significant weight loss observed in treated animals .

This case underscores the compound's therapeutic potential in oncology.

Case Study 2: Antiviral Activity Assessment

Another investigation assessed the efficacy of the compound against HIV-1 in vitro:

  • Methodology : MT-4 cell line was used to evaluate cytotoxicity and antiviral activity.
  • Results : The compound exhibited an EC50 value of 2.95 µM with a high therapeutic index, indicating its safety profile alongside efficacy .

Q & A

Q. What are the key physicochemical properties of 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline relevant to its handling in laboratory settings?

Answer: The compound’s physicochemical properties are critical for experimental design and safety protocols. Key properties include:

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₁₃FN₂O
Molecular Weight196.22 g/mol
Purity>98% (typical for synthesis)
StabilitySensitive to light and oxidation
SolubilityLikely polar aprotic solvent-soluble

Q. Handling Recommendations :

  • Use inert atmosphere (N₂/Ar) for storage to prevent oxidation .
  • Employ personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential amine toxicity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer: Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. A validated route includes:

Intermediate Preparation : React 3-fluoro-4-nitroaniline with morpholine-pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ reduction converts the nitro group to an amine .

Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) yields >95% purity .

Q. Critical Parameters :

  • Temperature control (<60°C) prevents decomposition of the morpholino-pyrrolidine moiety .
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How is structural characterization of this compound typically performed using spectroscopic methods?

Answer: Multi-modal spectroscopic analysis is essential:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C3, morpholino-pyrrolidine at C4). Aromatic protons appear as doublets (δ 6.5–7.2 ppm) .
  • FT-IR : Identify NH₂ stretches (~3350 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
  • LC-MS : Validate molecular ion [M+H]⁺ at m/z 197.1 .
  • Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

Answer: Combined docking and QSAR methodologies are effective:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., c-Met kinase). The morpholino group often occupies hydrophobic pockets, while the aniline NH₂ forms hydrogen bonds .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, topological polar surface area (TPSA), and H-bond donors. A study on similar fluorinated anilines showed IC₅₀ values correlate with TPSA (R² = 0.82) .

Q. Validation :

  • Compare predicted vs. experimental IC₅₀ in enzymatic assays (e.g., kinase inhibition) .
  • Use leave-one-out cross-validation to assess model robustness .

Q. How can researchers resolve contradictory bioactivity data observed in different assay systems for this compound?

Answer: Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:

Assay Standardization :

  • Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays .
  • Control for pH (7.4 vs. 6.5) in cellular uptake studies .

Off-Target Profiling :

  • Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

Metabolite Analysis :

  • Identify degradation products (e.g., via LC-MS) that may interfere in cell-based assays .

Case Study : A derivative showed IC₅₀ = 12 nM in recombinant c-Met assays but 180 nM in cell-based models due to poor membrane permeability. Adding a methyl group improved logP from 1.2 to 2.1, resolving the discrepancy .

Q. What strategies optimize the pharmacokinetic profile of this compound-based therapeutic candidates?

Answer: Key optimization parameters:

  • Lipophilicity : Adjust logP to 2–3 via substituent modifications (e.g., methyl groups) to enhance absorption .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃) at C2 to reduce CYP450-mediated oxidation .
  • Solubility : Co-crystallization with sulfonic acids (e.g., camphorsulfonic acid) improves aqueous solubility >10-fold .

Q. In Vivo Validation :

  • Conduct cassette dosing in rodents to assess bioavailability (>30% target) .
  • Use microsomal stability assays (t₁/₂ >60 min desirable) .

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